N,6-dimethylpicolinamide chemical structure and properties
N,6-dimethylpicolinamide chemical structure and properties
The following technical guide details the structural and functional profile of N,6-Dimethylpicolinamide , a specialized ligand scaffold critical in modern transition-metal-catalyzed C–H activation.
Role: Sterically Tuned Directing Group & Ligand Scaffold
Molecular Formula:
Part 1: Structural Identity & Physicochemical Profile
N,6-Dimethylpicolinamide is a pyridine-2-carboxamide derivative characterized by two strategic methyl substitutions that define its reactivity:
-
N-Methyl Group (Amide): Functions as the primary coordination site (σ-donor) for transition metals (Pd, Ni, Co) after deprotonation, forming a rigid 5-membered chelate.
-
6-Methyl Group (Pyridine): Acts as a "steric buttress." Unlike the unsubstituted picolinamide, this methyl group forces the ligand to adopt non-planar conformations when crowded, preventing the formation of thermodynamically stable (but catalytically inactive) bis-ligated metal complexes.
Physicochemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | 6-Methyl-N-methylpyridine-2-carboxamide | |
| CAS Number | Not widely listed as commodity chemical; synthesized in-situ or custom. | Often cited as "Intermediate 43" in patent literature (e.g., US11325906). |
| Molecular Weight | 150.18 g/mol | Unsubstituted core ligand. |
| Physical State | Pale Yellow Solid | Low melting point solid or oil depending on purity. |
| Solubility | High: DCM, DMSO, MeOH, EtOAc. Low: Hexanes, Water. | Lipophilic nature aids solubility in organic reaction media. |
| pKa (Amide NH) | ~14–15 (Estimated in DMSO) | Deprotonation requires mild to strong base (e.g., K₂CO₃, Ag₂CO₃). |
| Coordination Mode | Bidentate ( | Coordinates via Pyridine-N and Amide-N (anionic). |
Part 2: Synthesis Protocol
The synthesis of N,6-dimethylpicolinamide is a robust, two-step sequence starting from commercially available 6-methylpicolinic acid. This protocol ensures high purity suitable for catalytic applications.
Reaction Workflow Diagram (Graphviz)
Caption: Step-wise synthesis via acid chloride activation to ensure complete conversion.
Detailed Methodology
Reagents:
-
6-Methylpicolinic acid (1.0 equiv)[1]
-
Oxalyl chloride (1.2 equiv)
-
DMF (catalytic, 2-3 drops)
-
Methylamine hydrochloride (1.5 equiv)
-
Triethylamine (3.0 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Protocol:
-
Activation: Suspend 6-methylpicolinic acid in anhydrous DCM under inert atmosphere (
). Cool to 0°C.[1] -
Chlorination: Add catalytic DMF. Dropwise add oxalyl chloride (gas evolution will occur). Allow to warm to room temperature (RT) and stir for 2 hours until the solution becomes clear (formation of acid chloride).
-
Concentration (Optional): If high purity is required, remove solvent/excess oxalyl chloride in vacuo, then re-dissolve in fresh DCM. Note: For routine ligand synthesis, this can be telescoped.
-
Amidation: Cool the acid chloride solution to 0°C. Add methylamine hydrochloride.
-
Basification: Slowly add triethylamine (exothermic). The mixture will become heterogeneous.
-
Workup: Stir at RT for 4 hours. Quench with saturated
.[1] Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (50% EtOAc in Hexanes) to yield a pale yellow solid.
Part 3: Application in Drug Discovery (C–H Activation)
The primary utility of N,6-dimethylpicolinamide in drug development is its role as a Transient Directing Group for Palladium-catalyzed C(sp³)–H functionalization.
The "Steric Switch" Mechanism
In standard picolinamide chemistry, the directing group coordinates to Pd(II) to form a palladacycle. However, unsubstituted picolinamides often suffer from product inhibition or the formation of stable bis-ligand complexes (
The 6-methyl group introduces steric clash near the metal center. This:
-
Prevents
Formation: The steric bulk makes it energetically unfavorable for two ligands to bind to one Palladium atom simultaneously. -
Promotes Turnover: It destabilizes the resting state, forcing the catalyst back into the active cycle.
-
Facilitates Reductive Elimination: The bulk accelerates the release of the functionalized product from the crowded Pd(IV) center.
Catalytic Cycle Diagram (Graphviz)
Caption: The 6-Methyl substituent is critical at the Reductive Elimination step, accelerating product release.
Protocol: Pd-Catalyzed -Arylation of Amines
Using N,6-dimethylpicolinamide as the directing group.
-
Substrate Preparation: Attach the N,6-dimethylpicolinamide moiety to the amine substrate (via the synthesis in Part 2, using the amine substrate instead of methylamine, or by coupling the pre-formed acid).
-
Reaction Setup:
-
Substrate: 0.2 mmol
-
Aryl Iodide: 1.5 - 2.0 equiv
-
Catalyst:
(5-10 mol%) -
Base:
(1.0 equiv) or (if silver-free conditions are desired, though Ag aids halide abstraction). -
Solvent:
-Amyl Alcohol or HFIP (Hexafluoroisopropanol) – Solvent effect is critical for picolinamides. -
Temperature: 80°C - 110°C.
-
-
Monitoring: Monitor consumption of starting material by TLC. The product will be less polar due to arylation.
-
Cleavage (Post-Functionalization): To remove the directing group and release the free amine drug intermediate:
-
Treat with
/ (hydrolysis) or / (methanolysis) at reflux.
-
References
-
Daugulis, O. et al. (2005). "Palladium-Catalyzed Arylation of sp3 C-H Bonds." Journal of the American Chemical Society.
-
Chen, G. et al. (2014). "Picolinamide-Directed C-H Functionalization." Accounts of Chemical Research.
-
Patent US11325906B2. (2022). "Chemical compounds (Parp1 inhibitors)." Google Patents.
-
Patent WO2021076681A1. (2021). "Process for synthesis of picolinamides." Google Patents.
-
He, J. et al. (2012). "Ligand-Promoted C-H Activation." Science.
